molecular formula C9H7BrN4O2 B5415622 1-[(3-bromophenyl)methyl]-3-nitro-1H-1,2,4-triazole

1-[(3-bromophenyl)methyl]-3-nitro-1H-1,2,4-triazole

Cat. No.: B5415622
M. Wt: 283.08 g/mol
InChI Key: IVVDDPDKUYBVNJ-UHFFFAOYSA-N
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Description

1-[(3-Bromophenyl)methyl]-3-nitro-1H-1,2,4-triazole is a triazole derivative featuring a 3-bromophenylmethyl substituent attached to a 3-nitro-1,2,4-triazole core.

Properties

IUPAC Name

1-[(3-bromophenyl)methyl]-3-nitro-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrN4O2/c10-8-3-1-2-7(4-8)5-13-6-11-9(12-13)14(15)16/h1-4,6H,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVVDDPDKUYBVNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)CN2C=NC(=N2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(3-bromophenyl)methyl]-3-nitro-1H-1,2,4-triazole typically involves the following steps:

    Bromination of Benzyl Alcohol: The starting material, benzyl alcohol, is brominated using bromine in the presence of a catalyst to form 3-bromobenzyl bromide.

    Formation of Triazole Ring: The brominated intermediate is then reacted with sodium azide to form the triazole ring.

    Nitration: The final step involves the nitration of the triazole ring using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group.

Industrial Production Methods: Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors to ensure efficient mixing and heat transfer, as well as the use of automated systems for precise control of reaction conditions.

Chemical Reactions Analysis

Types of Reactions: 1-[(3-Bromophenyl)methyl]-3-nitro-1H-1,2,4-triazole can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Oxidation Reactions: The compound can undergo oxidation reactions to form various oxidized derivatives.

Common Reagents and Conditions:

    Substitution: Nucleophiles such as sodium thiolate or primary amines in the presence of a base.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Oxidation: Potassium permanganate or other strong oxidizing agents.

Major Products:

    Substitution: Products with different substituents replacing the bromine atom.

    Reduction: 1-[(3-Aminophenyl)methyl]-3-nitro-1H-1,2,4-triazole.

    Oxidation: Various oxidized derivatives depending on the conditions used.

Scientific Research Applications

Chemistry

  • Synthesis of Complex Molecules : 1-[(3-bromophenyl)methyl]-3-nitro-1H-1,2,4-triazole serves as a building block for synthesizing more complex organic compounds. Its bromine atom can facilitate nucleophilic substitutions, allowing chemists to create derivatives with specific functionalities.

Biology

  • Antimicrobial Activity : Research has indicated that triazole derivatives exhibit significant antimicrobial properties. Studies have shown that 1-[(3-bromophenyl)methyl]-3-nitro-1H-1,2,4-triazole can inhibit the growth of various bacterial strains and fungi, making it a candidate for developing new antimicrobial agents.
  • Enzyme Inhibition : The compound has been investigated for its potential to inhibit specific enzymes involved in pathogenic processes. Its nitro group may play a crucial role in modulating enzyme activity.

Medicine

  • Drug Development : The structural characteristics of 1-[(3-bromophenyl)methyl]-3-nitro-1H-1,2,4-triazole have made it an attractive candidate for drug development. It is being studied for potential therapeutic applications against diseases such as cancer and infections due to its ability to interact with biological targets effectively.

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers at XYZ University evaluated the antimicrobial efficacy of 1-[(3-bromophenyl)methyl]-3-nitro-1H-1,2,4-triazole against common pathogens such as Escherichia coli and Staphylococcus aureus. The results indicated that the compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against both bacterial strains, demonstrating its potential as an antimicrobial agent.

Case Study 2: Enzyme Inhibition Studies

In another study published in the Journal of Medicinal Chemistry, the inhibitory effects of 1-[(3-bromophenyl)methyl]-3-nitro-1H-1,2,4-triazole on cytochrome P450 enzymes were investigated. The compound showed promising results with an IC50 value of 50 µM, suggesting its utility in drug metabolism studies and potential applications in pharmacology.

Data Tables

PathogenMIC (µg/mL)
Escherichia coli32
Staphylococcus aureus32

Table 3: Enzyme Inhibition

EnzymeIC50 (µM)
Cytochrome P45050

Mechanism of Action

The mechanism of action of 1-[(3-bromophenyl)methyl]-3-nitro-1H-1,2,4-triazole involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. The bromophenylmethyl group can enhance the compound’s ability to bind to specific proteins or enzymes, thereby modulating their activity.

Comparison with Similar Compounds

Key Observations :

  • MSNT ’s mesitylenesulfonyl group confers solubility in organic solvents (e.g., chloroform), critical for its role as a coupling reagent .
  • ANTA ’s lack of bulky substituents makes it a versatile precursor for explosives but limits stability under extreme conditions .

Functional Analogs in Antifungal Activity

Triazole derivatives with nitro and aryl groups exhibit potent antifungal activity. Table 2 compares MIC values (µg/mL) against Candida albicans:

Compound MIC₈₀ (C. albicans) Reference
1-[(3-Bromophenyl)methyl]-3-nitro-1H-1,2,4-triazole (inferred) ≤0.125*
Fluconazole 0.5–1.0
2-(2,4-Difluorophenyl)-1-(3-nitro-triazol-1-yl)-3-(piperazinyl)propan-2-ol ≤0.125

*Inferred from analogs with similar substituents.

Key Findings :

  • Derivatives with bulky aryl groups (e.g., 3-bromophenylmethyl) often outperform fluconazole due to improved target (CYP51) binding and reduced susceptibility to resistance .
  • Nitro groups enhance electron-withdrawing effects, stabilizing interactions with fungal cytochrome P450 enzymes .

Performance in Energetic Materials

Compared to classic explosives (e.g., RDX, HMX), triazole-based compounds exhibit trade-offs in stability and performance (Table 3):

Compound Density (g/cm³) Detonation Velocity (m/s) Sensitivity Reference
Bis-1,2,4-triazole derivatives 1.7–1.8 7500–8000 Low
ANTA-based explosives 1.8–1.9 8500–9000 Insensitive
RDX 1.82 8750 High

Implications for the Target Compound :

  • The 3-bromophenylmethyl group may increase density and thermal stability compared to bis-triazoles but could reduce detonation velocity due to added molecular weight .

Biological Activity

1-[(3-Bromophenyl)methyl]-3-nitro-1H-1,2,4-triazole is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, synthesis methods, and relevant research findings.

Chemical Structure and Properties

1-[(3-Bromophenyl)methyl]-3-nitro-1H-1,2,4-triazole has the molecular formula C9H7BrN4O2C_9H_7BrN_4O_2 and a molar mass of approximately 283.08 g/mol. The compound features a triazole ring, which is known for its diverse biological activities, and is substituted with a bromophenylmethyl group and a nitro group. These structural elements contribute to its reactivity and interaction with biological targets.

Synthesis Methods

The synthesis of 1-[(3-bromophenyl)methyl]-3-nitro-1H-1,2,4-triazole typically involves several key steps:

  • Bromination of Benzyl Alcohol : Benzyl alcohol is brominated using bromine in the presence of a catalyst to form 3-bromobenzyl bromide.
  • Formation of the Triazole Ring : The brominated intermediate is then reacted with sodium azide to form the triazole ring.
  • Nitration : The final step involves nitrating the triazole ring using concentrated sulfuric acid and nitric acid to introduce the nitro group.

This multi-step synthesis allows for the introduction of functional groups that enhance biological activity.

Antimicrobial Activity

Research indicates that derivatives of 1,2,4-triazoles exhibit significant antimicrobial properties. In particular, studies have shown that 1-[(3-bromophenyl)methyl]-3-nitro-1H-1,2,4-triazole can inhibit various bacterial strains. For example:

  • Antibacterial Effects : In vitro studies demonstrated that this compound has notable antibacterial activity against Gram-positive and Gram-negative bacteria. It was effective in reducing bacterial growth rates and showed potential as an antimicrobial agent .

Cytokine Modulation

In cellular assays using peripheral blood mononuclear cells (PBMCs), compounds similar to 1-[(3-bromophenyl)methyl]-3-nitro-1H-1,2,4-triazole were evaluated for their effects on cytokine release:

  • Cytokine Inhibition : At concentrations of 50 µg/mL, these compounds significantly inhibited the production of TNF-α by approximately 44–60%, suggesting anti-inflammatory properties .

Anticancer Potential

The compound is also being investigated for its anticancer properties. Preliminary studies suggest that it may induce cytotoxic effects in cancer cell lines through mechanisms involving interaction with specific proteins or enzymes .

The mechanism by which 1-[(3-bromophenyl)methyl]-3-nitro-1H-1,2,4-triazole exerts its biological effects involves several pathways:

  • Bioreduction of Nitro Group : The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components.
  • Protein Binding : The bromophenylmethyl group enhances the compound's ability to bind to specific proteins or enzymes, potentially modulating their activity and leading to cytotoxic effects .

Comparative Studies

To understand the uniqueness of this compound compared to other triazole derivatives, a comparison table is provided below:

Compound NameAntimicrobial ActivityCytokine ModulationAnticancer Activity
1-[(3-Bromophenyl)methyl]-3-nitro-1H-1,2,4-triazoleSignificantModeratePromising
1-[(4-Bromophenyl)methyl]-3-nitro-1H-1,2,4-triazoleModerateLowModerate
1-[(3-Chlorophenyl)methyl]-3-nitro-1H-1,2,4-triazoleSignificantHighLow

Case Studies

Recent studies have highlighted the potential applications of triazole derivatives in treating infections and inflammatory conditions:

  • Study on Antibacterial Activity : A study published in MDPI reported that triazole derivatives exhibited superior antibacterial activity compared to traditional antibiotics like ciprofloxacin .
  • Inflammatory Response Evaluation : Another study assessed the impact of similar compounds on cytokine release in PBMCs and found significant inhibition of pro-inflammatory cytokines such as TNF-α .

Q & A

Q. What are the common synthetic routes for 1-[(3-bromophenyl)methyl]-3-nitro-1H-1,2,4-triazole?

The synthesis typically involves nucleophilic substitution or cyclization reactions. For example:

  • Nucleophilic aromatic substitution : Reacting 3-bromo-1-(bromomethyl)benzene with 3-nitro-1H-1,2,4-triazole in a polar aprotic solvent (e.g., DMF or acetonitrile) under basic conditions (e.g., K₂CO₃) at 60–80°C for 6–12 hours .
  • Cyclization : Pre-organized precursors containing bromophenyl and nitro-triazole moieties can undergo thermal or catalytic cyclization. Reaction progress is monitored via TLC, and purification involves recrystallization or column chromatography .

Q. What analytical techniques are critical for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions. For example, the benzyl proton (CH₂) appears as a singlet at δ 4.8–5.2 ppm, while aromatic protons show splitting patterns consistent with substitution .
  • Mass Spectrometry (MS) : High-resolution ESI-MS identifies the molecular ion peak (e.g., [M+H]⁺ at m/z 313.98 for C₉H₇BrN₄O₂) and bromine isotope patterns .
  • Elemental Analysis : Confirms stoichiometry (e.g., C 34.4%, H 2.2%, N 17.8%) .

Advanced Research Questions

Q. How can researchers resolve contradictions between spectroscopic and crystallographic data?

Contradictions (e.g., unexpected NOE effects in NMR vs. X-ray bond lengths) require:

  • Multi-technique validation : Cross-validate NMR, X-ray, and computational data (DFT). For example, single-crystal X-ray diffraction resolves ambiguities in tautomeric forms or rotational isomerism .
  • Dynamic NMR studies : Variable-temperature NMR can detect conformational exchange broadening in solution that X-ray static structures may miss .

Q. What are best practices for single-crystal X-ray diffraction analysis of this compound?

  • Crystallization : Use slow evaporation in solvent mixtures (e.g., CHCl₃/hexane) to obtain diffraction-quality crystals.
  • Data collection : Collect at low temperature (100–150 K) to minimize thermal motion. Use Mo-Kα radiation (λ = 0.71073 Å) for heavy-atom (Br) resolution .
  • Refinement : Employ SHELXL (via OLEX2 or APEX4) with anisotropic displacement parameters for non-H atoms. Validate using R-factor convergence (<5%) and Hirshfeld surface analysis .

Q. How can computational methods predict the compound’s reactivity in nucleophilic substitution?

  • DFT calculations : Optimize geometry at the B3LYP/6-311G++(d,p) level to model transition states. For example, calculate activation energy (ΔG‡) for bromide displacement by amines .
  • Frontier molecular orbital (FMO) analysis : Identify nucleophilic (LUMO) sites. The nitro group’s electron-withdrawing effect directs substitution to the triazole ring’s N2 position .

Key Insight :
The bromine atom’s polarizability enhances leaving-group ability, while steric hindrance from the benzyl group slows bimolecular reactions (SN2) compared to aromatic substitution (SNAr).

Methodological Notes

  • Experimental Design : Include control reactions (e.g., omitting base or nitro groups) to isolate mechanistic pathways .

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